3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 2033056-80-1
VCID: VC2731982
Molecular Formula: C14H20BNO4
Molecular Weight: 277.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with a molecular formula of C14H20BNO4 and a molecular weight of approximately 277.13 g/mol . This compound features a benzamide core with a methoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, which is significant for its potential applications in organic synthesis and medicinal chemistry. Synthesis MethodsThe synthesis of 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves several steps, starting with the formation of the boronic ester. This can be achieved by reacting 3-methoxyphenylboronic acid with pinacol in the presence of a catalyst. The resulting boronic ester can then be used in further reactions, such as coupling with other organic compounds using palladium-catalyzed cross-coupling reactions. Potential ApplicationsCompounds containing boronic ester groups, like 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are of interest in medicinal chemistry due to their potential biological activities. Boron-containing compounds have been studied for their anti-cancer properties and enzyme inhibition capabilities. The methoxy group may influence the compound's pharmacokinetics and bioavailability. Research FindingsWhile specific biological activity data for 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is limited, compounds with similar structures have shown promise in therapeutic applications. The dioxaborolane moiety is key to its reactivity and potential uses in organic synthesis. |
---|---|
CAS No. | 2033056-80-1 |
Product Name | 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Molecular Formula | C14H20BNO4 |
Molecular Weight | 277.13 g/mol |
IUPAC Name | 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Standard InChI | InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17) |
Standard InChIKey | KLHBWKPOCQQEOI-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC |
PubChem Compound | 75486463 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume